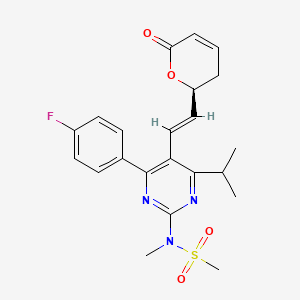

Rosuvastatin Anhydro Lactone

Beschreibung

Contextualizing Rosuvastatin Anhydro Lactone within the Broader Field of Pharmaceutical Impurity Science

In the field of pharmaceutical impurity science, this compound serves as a crucial reference standard. Pharmaceutical reference standards are highly purified compounds used to help ensure the identity, strength, quality, and purity of drug products. The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of a pharmaceutical product.

This compound is classified as a degradation impurity, meaning it is formed when the drug substance, Rosuvastatin, is exposed to certain conditions over time, such as acidic environments or light. google.comnih.gov Specifically, it is formed through an intramolecular esterification of Rosuvastatin. nih.gov Its detection and quantification are vital components of quality control in the manufacturing of Rosuvastatin. tsijournals.com Analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for its separation and quantification in both bulk drug substances and final dosage forms. tsijournals.comastrazeneca.com The availability of pure this compound as a reference standard is essential for the validation of these analytical methods. nih.gov

Elucidating the Academic Research Significance of this compound

The academic research significance of this compound extends beyond its role as a simple impurity. Its study provides valuable insights into the degradation pathways and kinetics of Rosuvastatin. nih.gov Understanding the mechanisms of its formation helps in developing stable formulations of the parent drug. nih.gov Kinetic studies have shown that the conversion of Rosuvastatin to its lactone form follows first-order kinetics and is influenced by factors such as solvent and temperature. nih.govnih.gov

Furthermore, the presence of Rosuvastatin and its metabolite, Rosuvastatin Lactone (a related but distinct compound), in the environment has made this compound a subject of interest in environmental science. Studies have detected Rosuvastatin and its lactone metabolite in sewage and surface water, highlighting the persistence of these compounds in the aquatic environment. nih.govresearchgate.net The study of this compound can, therefore, contribute to a better understanding of the environmental fate of statin-class drugs. While Rosuvastatin itself is not readily biodegradable, it is known to degrade rapidly in aquatic sediment systems. astrazeneca.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S,E)-N-(4-(4-fluorophenyl)-6-isopropyl-5-(2-(6-oxo-3,6-dihydro-2H-pyran-2-yl)vinyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | medchemexpress.commedchemexpress.com |

| CAS Number | 1246665-85-9 | scbt.compharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C22H24FN3O4S | scbt.compharmaffiliates.com |

| Molecular Weight | 445.51 g/mol | scbt.compharmaffiliates.com |

| Appearance | Solid | medchemexpress.com |

Spectroscopic Data Summary

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of this compound. While the literature indicates that such analyses have been performed, specific spectral data points are not always publicly available. google.com However, some information on the mass spectrometry fragmentation of related rosuvastatin compounds has been described. nih.gov

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBXWMBXKKNNW-UJGDBWEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Formation Mechanisms of Rosuvastatin Anhydro Lactone

Strategies for the Chemical Synthesis of Rosuvastatin Anhydro Lactone

The deliberate synthesis of this compound is a critical aspect of impurity profiling and reference standard preparation in the pharmaceutical industry. Various synthetic strategies have been developed to access this compound, often leveraging precursors and intermediates from the synthesis of rosuvastatin itself.

Lactonization Approaches in Rosuvastatin Chemical Transformations

Lactonization, the formation of a cyclic ester, is a key transformation in the chemistry of rosuvastatin and its derivatives. The synthesis of rosuvastatin can proceed through a "lactone pathway," where a lactonized side chain is a central intermediate. nih.govacs.org This approach involves the formation of a lactone ring, which is subsequently opened to yield the final dihydroxy acid form of rosuvastatin. The anhydro lactone can be seen as a related structure, and understanding these lactonization strategies provides insight into its deliberate synthesis.

One reported method for preparing this compound involves starting with materials like fluorobenzaldehyde, isobutyryl methyl acetate, and urea to construct the pyrimidine core of the molecule. google.com Subsequent reaction steps, including condensation, oxidation, and sulfenylation, build the necessary functionality before the final cyclization to the anhydro lactone. google.com

Advanced Stereoselective Methodologies for this compound Precursors, with Emphasis on Wittig Reaction-based Approaches

The stereochemistry of the side chain is crucial for the biological activity of rosuvastatin. Consequently, the synthesis of its precursors, including those for the anhydro lactone, demands a high degree of stereocontrol. The Wittig reaction and its variations are powerful tools for creating the carbon-carbon double bond in the side chain with the desired (E)-stereochemistry.

A key strategy involves the Wittig coupling of a phosphonium salt of the functionalized pyrimidine heterocycle with a chiral aldehyde containing the lactone precursor. nih.govacs.org For instance, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde serves as a key precursor to the lactonized side chain. nih.govacs.org The Wittig reaction between this aldehyde and a suitable pyrimidine-derived ylide generates a protected form of rosuvastatin lactone. acs.org This approach has been shown to be highly selective and efficient. acs.org Mechanochemical methods utilizing a liquid-assisted Wittig reaction have also been explored to synthesize rosuvastatin intermediates, offering a greener alternative to traditional solution-phase reactions. scirp.org

Investigation of Key Intermediates and Reaction Optimization in Anhydro Lactone Synthesis

The synthesis of this compound relies on the careful management of key intermediates. One such critical intermediate is tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is instrumental in constructing the side chain. researchgate.net Another pivotal intermediate is the 5-pyrimidinecarbaldehyde derivative, which serves as the anchor for attaching the side chain. researchgate.net

Optimization of reaction conditions is paramount to ensure high yields and purity. For instance, in the Wittig reaction pathway, the choice of base and solvent can significantly influence the E/Z selectivity of the olefin formation. scirp.org Similarly, in the formation of the pyrimidine core, careful control of temperature and reagent addition is necessary to achieve the desired product. google.com The table below highlights some of the key intermediates in the synthesis of rosuvastatin and its lactone derivatives.

| Intermediate Name | Role in Synthesis | Reference |

| (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | Chiral aldehyde for Wittig reaction to form the lactone side chain. | nih.govacs.org |

| [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide | Phosphonium salt for Wittig reaction to introduce the heterocyclic core. | scirp.org |

| tert-Butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate | Aldehyde precursor for the side chain. | scirp.org |

| 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido) -5-pyrimidinecarbaldehyde | Key aldehyde intermediate for attaching the side chain. | researchgate.net |

| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Key intermediate for the synthesis of the rosuvastatin side chain. | researchgate.net |

Mechanistic Elucidation of this compound Formation from Parent Compounds

This compound is not only a synthetic target but also a known degradation product and metabolite of rosuvastatin. chemicalpapers.commedchemexpress.com Understanding the mechanisms of its formation is crucial for ensuring the stability and quality of the parent drug.

Detailed Analysis of Intramolecular Esterification Mechanisms

The primary mechanism for the formation of this compound from rosuvastatin is an intramolecular esterification. chemicalpapers.comresearchgate.net This reaction involves the carboxylic acid moiety of the rosuvastatin side chain reacting with one of the hydroxyl groups on the same chain to form a cyclic ester, the lactone.

This process is essentially a reversible equilibrium. chemicalpapers.comresearchgate.net The direction of this equilibrium can be influenced by the solvent environment. In aprotic solvents, the formation of the lactone is favored. chemicalpapers.comresearchgate.net Conversely, in an acidic aqueous mobile phase, the reverse reaction, the hydrolysis of the lactone back to the open-chain acid form of rosuvastatin, is predominant. chemicalpapers.comresearchgate.net This highlights the critical role of water in the stability of the lactone ring. The formation of rosuvastatin lactone is considered a major degradation pathway for rosuvastatin. chemicalpapers.comresearchgate.net

Role of Proton Transfer in Anhydro Lactone Formation Pathways

Proton transfer is a fundamental step in the acid-catalyzed intramolecular esterification that leads to the anhydro lactone. The formation of the lactone from the parent rosuvastatin is described as occurring via an intramolecular esterification mechanism followed by a proton transfer to the solvent. chemicalpapers.comresearchgate.net

In an acidic environment, the carbonyl oxygen of the carboxylic acid can be protonated, which activates the carbonyl group towards nucleophilic attack by one of the hydroxyl groups on the side chain. Subsequent proton transfers facilitate the elimination of a water molecule and the formation of the cyclic lactone. The surrounding solvent molecules play a crucial role in mediating these proton transfers, thereby influencing the rate of lactonization. The stability of both rosuvastatin and its lactone form has been observed in organic protic solvents like methanol, where no significant interconversion occurs. chemicalpapers.comresearchgate.net

Influence of Reaction Parameters on this compound Formation

The formation of this compound, a primary degradation product of Rosuvastatin, is a dynamic process significantly influenced by various reaction parameters. researchgate.netchemicalpapers.comchemicalpapers.com The conversion between Rosuvastatin's active hydroxy acid form and its inactive lactone form is a reversible equilibrium. researchgate.netchemicalpapers.com This transformation occurs through an intramolecular esterification mechanism. researchgate.netchemicalpapers.comchemicalpapers.com Understanding the factors that control this equilibrium is critical for ensuring the chemical stability and quality of the parent compound. Key parameters affecting the cyclization to the anhydro lactone include the solvent system, pH, acidity, temperature, and exposure to light. researchgate.netchemicalpapers.comresearchgate.net

Impact of Solvent Systems on Reaction Kinetics and Product Yields

The choice of solvent has a determinative effect on the direction and rate of the equilibrium between Rosuvastatin (RST) and this compound. researchgate.netchemicalpapers.com The solvent matrix can either promote the forward reaction (lactone formation), favor the reverse reaction (lactone hydrolysis), or stabilize both forms against interconversion. researchgate.netchemicalpapers.com

In aprotic solvents, such as chloroform or dichloroethane, the conversion of Rosuvastatin to its anhydro lactone form is the predominant reaction observed. researchgate.net Conversely, the presence of water in the solvent system, particularly in an acidic aqueous mobile phase, enhances the acid hydrolysis of the lactone, converting it back into the Rosuvastatin hydroxy acid form. researchgate.netchemicalpapers.comchemicalpapers.com This can lead to an underestimation of the actual lactone content during analytical procedures. researchgate.netchemicalpapers.comchemicalpapers.com

Interestingly, organic protic solvents like methanol have been shown to stabilize both the Rosuvastatin and the lactone forms, with no significant interconversion observed. researchgate.netchemicalpapers.comchemicalpapers.com The reaction kinetics in various solvents follow a first-order model. researchgate.netchemicalpapers.com

Table 1: Effect of Solvent Systems on Rosuvastatin ⇌ this compound Equilibrium

| Solvent Type | Predominant Reaction | Effect on Equilibrium | Source |

| Aprotic Solvents (e.g., Chloroform) | Forward Reaction (RST → Lactone) | Shifts equilibrium towards lactone formation. researchgate.net | researchgate.net |

| Acidic Aqueous Mobile Phase | Reverse Reaction (Lactone → RST) | Shifts equilibrium towards the hydroxy acid form. researchgate.netchemicalpapers.com | researchgate.netchemicalpapers.com |

| Organic Protic Solvents (e.g., Methanol) | No Reaction | Both RST and Lactone forms are stable; no shift. researchgate.netchemicalpapers.comchemicalpapers.com | researchgate.netchemicalpapers.comchemicalpapers.com |

| Aqueous Aprotic Mixture (e.g., Acetonitrile:Water) | Both reactions possible; hydrolysis enhanced. | Can enhance acid hydrolysis of the lactone. researchgate.netchemicalpapers.comchemicalpapers.com | researchgate.netchemicalpapers.comchemicalpapers.com |

Temperature and Light Induction Effects on Formation Processes

Temperature and light are significant external factors that can induce the degradation of Rosuvastatin and influence the formation of its anhydro lactone. researchgate.netchemicalpapers.comresearchgate.net

The rates of both the forward (lactone formation) and reverse (lactone hydrolysis) reactions are directly related to the "ageing temperature." researchgate.netchemicalpapers.comchemicalpapers.com Kinetic studies demonstrate that these reactions follow first-order kinetics, with rate constants that increase with rising temperature. researchgate.netchemicalpapers.com Notably, the rate constant for the reverse reaction (hydrolysis of the lactone back to the acid) was found to be 20 times greater than that of the forward reaction under the studied conditions. researchgate.netchemicalpapers.comchemicalpapers.com

Exposure to light, particularly in the UVA and UVB ranges, is another critical factor. researchgate.net Synthetic statins are generally sensitive to light, which can induce degradation, leading to the formation of photoproducts and a potential loss of therapeutic activity. researchgate.net This photochemical instability underscores the importance of controlled storage conditions to prevent the degradation of Rosuvastatin and the subsequent formation of impurities like the anhydro lactone. researchgate.net

Table 3: Summary of Temperature and Light Effects on Formation

| Parameter | Effect | Mechanism/Kinetics | Source |

| Temperature | Increases the rate of both forward (lactonization) and reverse (hydrolysis) reactions. researchgate.netchemicalpapers.comchemicalpapers.com | Follows first-order kinetics; rate constants are directly related to temperature. researchgate.netchemicalpapers.comchemicalpapers.com | researchgate.netchemicalpapers.comchemicalpapers.com |

| Light (UVA/UVB) | Can induce degradation of the parent compound. researchgate.net | Leads to the formation of deleterious photoproducts. researchgate.net | researchgate.net |

Degradation Kinetics and Pathways of Rosuvastatin Anhydro Lactone

Identification and Structural Characterization of Rosuvastatin Anhydro Lactone Degradation Products and Related Isomers

Forced degradation studies of rosuvastatin under conditions prescribed by the International Council for Harmonisation (ICH) have revealed its lability, particularly under acid hydrolytic and photolytic stress. nih.gov It remains relatively stable under neutral or basic hydrolysis, as well as oxidative and thermal stress. nih.govoup.com

Under stress conditions, rosuvastatin degrades into several products. The primary degradation products include the lactone form, a 5-oxo isomer, and an anti-isomer. chemicalpapers.comresearchgate.net Studies have identified up to eleven degradation products. nih.gov Five of these products share the same molecular mass as the parent drug, while the other six are 18 Daltons lighter, suggesting a loss of a water molecule, which is characteristic of lactone formation. nih.gov

The identification and structural elucidation of these degradation products have been accomplished using a suite of advanced analytical techniques, including:

Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) nih.gov

Multistage Mass Spectrometry (LC-MSn) nih.gov

Online Hydrogen/Deuterium (H/D) Exchange nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) nih.gov

These methods have been crucial in delineating the degradation pathways and mechanisms. nih.gov For instance, under acidic conditions, two primary degradation products are formed. researchgate.net Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to separate and quantify rosuvastatin and its degradation products, including the lactone. chemicalpapers.comresearchgate.net

Kinetic Modeling of this compound Interconversion

The transformation between rosuvastatin and its lactone form is a reversible process, the kinetics of which are influenced by environmental factors such as solvent and temperature. chemicalpapers.comchemicalpapers.com

Equilibrium Dynamics between Rosuvastatin and Rosuvastatin Lactone Forms

The equilibrium between rosuvastatin and its lactone is significantly controlled by the solvent matrix. chemicalpapers.comresearchgate.net

In aprotic solvents , the forward reaction, which is the conversion of rosuvastatin to its lactone form, is favored. chemicalpapers.comresearchgate.net

In acidic aqueous mobile phases , the reverse reaction predominates, leading to the hydrolysis of the lactone back to rosuvastatin. chemicalpapers.comresearchgate.net This can lead to an underestimation of the lactone content during analysis if not properly controlled. chemicalpapers.com

In organic protic solvents like methanol , both rosuvastatin and its lactone form exhibit stability, with no significant interconversion observed. chemicalpapers.comchemicalpapers.comresearchgate.net

Determination of Forward and Reverse Reaction Rate Constants and Activation Energies

The interconversion between rosuvastatin and its lactone follows first-order kinetics for both the forward and reverse reactions. chemicalpapers.comchemicalpapers.com The rate constants are directly proportional to the aging temperature. chemicalpapers.comchemicalpapers.com A key finding is that the rate constant for the reverse reaction (lactone to rosuvastatin) is approximately 20 times greater than that of the forward reaction (rosuvastatin to lactone). chemicalpapers.comchemicalpapers.com

Studies investigating the degradation of rosuvastatin in wastewater have also reported first-order kinetics. The rate constant for rosuvastatin degradation in wastewater at room temperature was determined to be 1.8 x 10⁻⁷ s⁻¹, which is higher than the rate constant in pure water (2.2 x 10⁻⁸ s⁻¹). nih.gov

Mechanistic Investigations of this compound Degradation

The degradation of rosuvastatin and its lactone form occurs through several mechanisms, primarily influenced by hydrolysis, light, and heat.

Hydrolytic Pathways and the Influence of Aqueous Environments

Hydrolysis is a major degradation pathway for rosuvastatin, particularly in acidic conditions. researchgate.net The formation of the lactone from rosuvastatin proceeds via an intramolecular esterification, followed by a proton transfer to the solvent. chemicalpapers.comchemicalpapers.comresearchgate.net The presence of water in analytical solvents can enhance the acid-catalyzed hydrolysis of the lactone back to the parent drug. chemicalpapers.com While rosuvastatin is susceptible to acid hydrolysis, it is found to be stable in alkaline environments. researchgate.net

Photolytic and Thermal Degradation Characteristics under Stress Conditions

Rosuvastatin is sensitive to photolytic degradation. nih.govoup.comrsc.org Exposure to UV light can lead to the formation of degradation products. innovareacademics.inrjptonline.org One study noted significant degradation under photolytic conditions, while the drug remained relatively stable under thermal stress. innovareacademics.in Another study found that photolytic degradation was prominent for the drug substance and uncoated tablets, but significantly less in coated tablets. oup.com The proposed mechanism for photolytic degradation involves a cyclization reaction through a 1,5-hydrogen shift. mdpi.com

Thermal degradation of rosuvastatin has also been investigated. While some studies report stability under thermal stress nih.gov, others have observed degradation at elevated temperatures. For instance, degradation was observed when rosuvastatin was exposed to 100°C for 24 hours or autoclaved at 121°C. oup.com The degradation reactions in wastewater, which can be influenced by microbial activity, also follow first-order kinetics and are faster than in pure water. nih.gov

Solvent Effects on this compound Stability and Degradation Profiles

The stability of this compound is intrinsically linked to the surrounding solvent environment, which governs the equilibrium between the lactone and its parent carboxylic acid, Rosuvastatin. The type of solvent—whether it is protic, aprotic, aqueous, or non-aqueous—plays a critical role in the degradation profile of the lactone, primarily through hydrolysis.

Research indicates that the solvent matrix is a key factor controlling the direction of the reversible reaction between Rosuvastatin (RST) and this compound. chemicalpapers.comresearchgate.netchemicalpapers.com This equilibrium is a pivotal consideration in analytical methods and formulation development, as shifts can lead to inaccurate quantification of the lactone as an impurity or affect the stability of the active pharmaceutical ingredient.

In aprotic solvents, the formation of this compound from its parent acid is the favored reaction. chemicalpapers.comresearchgate.netchemicalpapers.com Solvents such as acetonitrile, dichloromethane, chloroform, and tetrahydrofuran are suitable for the preparation of the lactone. google.comgoogle.com Acetonitrile is often cited as a preferred solvent for this conversion. google.comgoogle.com

Conversely, the presence of water, particularly under acidic conditions, promotes the degradation of the lactone through hydrolysis back to Rosuvastatin. chemicalpapers.comresearchgate.netchemicalpapers.com When extracted in an acidic aqueous mobile phase, this compound readily converts back to the parent compound. chemicalpapers.comresearchgate.net This hydrolysis can be enhanced by the presence of water in extraction mixtures or chromatographic mobile phases, potentially leading to an underestimation of the actual lactone content in a sample. chemicalpapers.comresearchgate.netchemicalpapers.com

Interestingly, in organic protic solvents like methanol, both Rosuvastatin and this compound exhibit stability, with no significant conversion observed in either direction. chemicalpapers.comresearchgate.netchemicalpapers.com This suggests that the protic nature of the solvent, in the absence of significant water content and acidic pH, does not sufficiently catalyze the hydrolysis or the forward lactonization reaction.

The kinetics of the interconversion between Rosuvastatin and its lactone have been shown to follow a first-order model. chemicalpapers.comresearchgate.net Notably, the rate constant for the reverse reaction—the hydrolysis of this compound to Rosuvastatin—was found to be 20 times greater than that of the forward reaction (lactonization). chemicalpapers.comresearchgate.net This highlights the lactone's susceptibility to hydrolysis under favorable conditions.

The following table summarizes the documented effects of various solvents on the stability and degradation of this compound.

Data Table: Solvent Effects on this compound Equilibrium

| Solvent Type | Specific Solvent(s) | Observed Effect on this compound | Reference |

| Aprotic | Acetonitrile, Dichloromethane, Chloroform, Tetrahydrofuran | Favors the formation of the lactone from Rosuvastatin. The lactone is relatively stable against hydrolysis. | chemicalpapers.comresearchgate.netgoogle.comgoogle.com |

| Protic (Organic) | Methanol | Both Rosuvastatin and its lactone form are stable; no significant reaction or degradation is observed. | chemicalpapers.comresearchgate.netchemicalpapers.com |

| Aqueous (Acidic) | Acidic aqueous mobile phase | Promotes the reverse reaction: hydrolysis of the lactone back to Rosuvastatin. The lactone is unstable. | chemicalpapers.comresearchgate.netchemicalpapers.com |

| Aqueous (General) | Water | The presence of water can enhance the acid-catalyzed hydrolysis of the lactone. | chemicalpapers.comchemicalpapers.com |

Analytical Characterization and Impurity Profiling of Rosuvastatin Anhydro Lactone

Spectroscopic Techniques for Structural Elucidation of Rosuvastatin Anhydro Lactone

Spectroscopic methods are indispensable tools for elucidating the precise chemical structure of molecules. In the context of this compound, techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provide critical information regarding its molecular weight, connectivity, stereochemistry, and functional groups.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the analysis of Rosuvastatin and its degradation products, including the anhydro lactone, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently employed. nih.govnih.gov

Under electrospray ionization (ESI) in positive mode, Rosuvastatin typically shows a molecular ion corresponding to its molecular weight. scielo.br The fragmentation of Rosuvastatin has been studied, and while specific fragmentation pathways for the anhydro lactone are not extensively detailed in the provided results, the general fragmentation of Rosuvastatin involves losses of water and other functional groups. nih.gov For instance, the fragmentation of Rosuvastatin can be induced by the elimination of a water molecule. nih.gov In one study, a major fragment ion at m/z 258.1 was observed for Rosuvastatin. scirp.org The analysis of degradation products often involves comparing their mass spectra to that of the parent drug to identify modifications. For example, some degradation products of Rosuvastatin have a mass that is 18 Da lower than the drug, corresponding to a loss of water, which is characteristic of the formation of anhydro compounds. nih.gov

Table 1: Mass Spectrometric Data for Rosuvastatin and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Information |

|---|---|---|---|

| This compound | C22H24FN3O4S | 445.51 | Not explicitly detailed in search results |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of organic molecules, including their stereochemistry and conformation. Quantitative NMR (qNMR) has been utilized for the determination of Rosuvastatin content in tablets. researchgate.netnih.gov

In a study using qNMR for Rosuvastatin analysis, specific proton (¹H) NMR signals were identified and used for quantification. nih.gov For instance, signals at 6.51 ppm, 4.19 ppm, and 3.54 ppm in DMSO-d6 were monitored. nih.gov The spin-lattice relaxation times (T1) for these protons were also measured to ensure accurate quantitative results. nih.gov While the provided search results focus on the application of qNMR for the parent drug, the same principles would apply to the structural elucidation of the anhydro lactone impurity. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), the precise stereochemistry and conformational preferences of the lactone ring and its substituents could be determined.

Table 2: ¹H NMR Data for Rosuvastatin in DMSO-d6

| Chemical Shift (ppm) | Assignment | T1 Relaxation Time (s) |

|---|---|---|

| 6.51 | Aromatic/Olefinic Proton | 1.877 |

| 4.19 | Carbinol Proton | 1.991 |

Source: nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The formation of this compound involves the intramolecular esterification of the carboxylic acid and one of the hydroxyl groups in Rosuvastatin, leading to the formation of a lactone (cyclic ester) ring and the loss of a water molecule. researchgate.net

The key change in the IR spectrum upon conversion of Rosuvastatin to its anhydro lactone would be the appearance of a strong absorption band characteristic of a lactone carbonyl (C=O) group. The exact frequency of this absorption can be influenced by ring size and substitution. uobabylon.edu.iq Generally, lactone carbonyls absorb at a higher frequency than acyclic esters. masterorganicchemistry.com For instance, a lactone functional group has been identified by its characteristic absorbance at 1775 cm⁻¹. masterorganicchemistry.com In another context, a lactone carbonyl peak was observed at 1765 cm⁻¹. In contrast, the parent Rosuvastatin would show a broad O-H stretching band for the alcohol and carboxylic acid groups (typically in the 3400-2500 cm⁻¹ region) and a C=O stretching band for the carboxylic acid (around 1710 cm⁻¹). uobabylon.edu.iqlibretexts.org The disappearance of the broad O-H band and the appearance of the high-frequency lactone C=O band would be strong evidence for the formation of the anhydro lactone.

Table 3: General IR Absorption Ranges for Relevant Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in Rosuvastatin | Expected in this compound |

|---|---|---|---|

| O-H (Alcohol/Carboxylic Acid) | 3400-2500 (broad) | Yes | No |

| C=O (Carboxylic Acid) | ~1710 | Yes | No |

| C=O (Lactone) | 1775-1760 | No | Yes |

Source: uobabylon.edu.iqmasterorganicchemistry.comlibretexts.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Chromatographic Methodologies for Isolation and Quantification of this compound

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. For the analysis of Rosuvastatin and its impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.

The development of a robust HPLC method is critical for the effective separation of Rosuvastatin from its impurities, including the anhydro lactone. Several reversed-phase HPLC (RP-HPLC) methods have been developed for this purpose. asianjpr.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. asianjpr.comresearchgate.net

One method employed a Sunfire C18 column (250 x 4.6 mm, 5 µm) with a gradient mobile phase of 10 mM ammonium acetate (Solvent A) and a 50:50 (v/v) mixture of acetonitrile and methanol (Solvent B). asianjpr.comresearchgate.net The detection wavelength was set to 242 nm. asianjpr.comresearchgate.net In this particular method, the retention times for Rosuvastatin and its lactone impurity were approximately 6.2 minutes and 9.8 minutes, respectively, demonstrating good separation. asianjpr.com Another approach used an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a mobile phase of 0.1% trifluoroacetic acid and methanol. nih.gov

Table 4: Example of HPLC Method Parameters for Rosuvastatin and Lactone Impurity Separation

| Parameter | Condition |

|---|---|

| Column | Sunfire C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 10 mM ammonium acetate and Acetonitrile:Methanol (50:50 v/v) |

| Flow Rate | Not specified in provided results |

| Detection Wavelength | 242 nm |

| Column Temperature | 25°C |

| Retention Time (Rosuvastatin) | 6.2 min |

Source: asianjpr.comresearchgate.net

Method validation is a crucial step to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Validation of RP-HPLC methods for Rosuvastatin and its impurities is performed according to guidelines from the International Conference on Harmonisation (ICH). asianjpr.comresearchgate.net

Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For a method analyzing the lactone impurity, the LOD and LOQ were found to be 0.01 µg/mL and 0.04 µg/mL, respectively. asianjpr.com Accuracy, often determined through recovery studies, was assessed by spiking the lactone impurity at various concentrations, with results demonstrating the method's accuracy. asianjpr.com Precision, evaluated through repeatability and intermediate precision, showed that the relative standard deviation (%RSD) values were within acceptable limits. asianjpr.com Linearity was established over a concentration range, confirming a direct relationship between concentration and detector response. asianjpr.com

Table 5: Validation Parameters for an RP-HPLC Method for Rosuvastatin Lactone Impurity

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.04 µg/mL |

| Accuracy (Recovery) | Tested from 0.04 µg/mL to 3.0 µg/mL |

| Precision (%RSD) | Within acceptable limits |

| Linearity Range | Established and tested |

Source: asianjpr.com

Utilization of Thin-Layer Chromatography (TLC) for Degradation Monitoring

Thin-Layer Chromatography (TLC) serves as a valuable and accessible method for monitoring the degradation of rosuvastatin and the formation of its impurities, including this compound. This technique allows for the effective separation of the primary drug from its degradation products under various stress conditions. researchgate.netresearchgate.net

In stability-indicating TLC methods, different solvent systems are employed to achieve optimal separation on silica gel plates. researchgate.net For instance, a mobile phase consisting of chloroform, n-hexane, methanol, and glacial acetic acid (in a ratio of 8:10.4:1.5:0.1 by volume) has been successfully used to separate rosuvastatin from its degradation products, including the lactone form. researchgate.nettandfonline.com Another effective mobile phase for separating rosuvastatin from its acid degradates is a mixture of ethyl acetate, methanol, and ammonia (7:3:0.01 by volume). tandfonline.comresearchgate.net In this system, the Rf values clearly distinguish the intact drug from its degradation products. tandfonline.comresearchgate.net

Researchers have demonstrated that rosuvastatin is susceptible to degradation under photolytic, oxidative, and acidic conditions, leading to the formation of impurities like the lactone. researchgate.nettandfonline.com TLC methods can effectively track the extent of this degradation. The separated spots on the TLC plate can be visualized under a UV lamp, and densitometric scanning at a specific wavelength, such as 245 nm or 254 nm, allows for the quantification of the separated compounds. researchgate.nettandfonline.com

The following table summarizes representative TLC systems used for monitoring rosuvastatin degradation:

| Mobile Phase Composition (v/v/v/v) | Stationary Phase | Detection Method | Application |

| Chloroform: n-hexane: methanol: glacial acetic acid (8:10.4:1.5:0.1) | Silica gel 60F254 | UV densitometry | Separation of rosuvastatin and its degradation products. researchgate.nettandfonline.com |

| Ethyl acetate: methanol: ammonia (7:3:0.01) | Silica gel F254 | UV densitometry at 245 nm | Separation of rosuvastatin from its acid degradation products. tandfonline.comresearchgate.net |

| Ethyl Acetate: Toluene: Methanol (6: 2: 2) | Silica gel 60 F254 | Densitometric evaluation at 254 nm | Determination of Rosuvastatin Calcium in bulk and pharmaceutical dosage forms. researchgate.net |

Application of Coupled Techniques, e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS), in Impurity Analysis

For a more detailed and definitive identification of impurities like this compound, coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable. cofc.edulcms.cznih.gov These methods offer high sensitivity and specificity, enabling the precise identification and quantification of impurities, even at trace levels, within complex matrices like human plasma. cofc.edulcms.cznih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of rosuvastatin and its metabolites, including the lactone form. cofc.edunih.gov These assays typically involve protein precipitation for sample extraction from plasma, followed by chromatographic separation on a suitable column, such as a Zorbax-SB Phenyl or a C18 column. cofc.eduresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like acetic or formic acid) and an organic component (like acetonitrile and/or methanol) is commonly used to achieve separation. cofc.eduresearchgate.net

Mass spectrometric detection is usually performed using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. lcms.czresearchgate.net For instance, a known transition for rosuvastatin is m/z 482.1 → 258.1. researchgate.net The use of deuterium-labeled internal standards helps to ensure the accuracy and precision of the quantification. cofc.edu

LC-MS/MS has been instrumental in characterizing degradation products formed under various stress conditions. scielo.br For example, under acidic hydrolysis, this compound is a major degradation product. scielo.br The high-resolution capabilities of techniques like UPLC-QToF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) allow for the elucidation of the structures of unknown degradation products by analyzing their mass fragmentation patterns. scielo.brnih.gov

Analytical Method Validation Parameters for this compound Detection

Validation of analytical methods used for the detection and quantification of this compound is crucial to ensure the reliability of the results. This validation is performed according to guidelines from the International Conference on Harmonisation (ICH). asianjpr.comresearchgate.net

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. asianjpr.comnih.gov In the context of this compound, the method must be able to distinguish it from rosuvastatin, other related impurities, and any substances present in the sample matrix, such as plasma or pharmaceutical excipients. lcms.czasianjpr.com

This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. scielo.brnih.gov The analytical method should be able to resolve the peak of this compound from all other peaks generated during these studies. scielo.br In LC-MS/MS methods, the high selectivity is achieved through the specific mass transitions monitored for the analyte and internal standard. lcms.czresearchgate.net Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm the specificity in HPLC methods. asianjpr.com

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.govsaudijournals.com For this compound, calibration curves are constructed by plotting the peak area against known concentrations. tandfonline.comnih.gov The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. researchgate.netresearchgate.net For instance, a validated HPLC method for rosuvastatin and its lactone impurity showed linearity with a correlation coefficient greater than 0.99. asianjpr.com

Limit of Detection (LoD) and Limit of Quantitation (LoQ) : The LoD is the lowest concentration of an analyte that can be detected by the method, while the LoQ is the lowest concentration that can be quantified with acceptable precision and accuracy. asianjpr.comsaudijournals.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LoD and 10:1 for LoQ. researchgate.net For this compound (referred to as lactone impurity), one HPLC method reported an LoD of 0.01 µg/mL and an LoQ of 0.04 µg/mL. asianjpr.com A TLC method reported an LoD and LoQ of 0.17 and 0.5 µ g/spot , respectively, for rosuvastatin, indicating the sensitivity of the technique for related substances. researchgate.net

A summary of validation parameters from a representative HPLC method for Rosuvastatin Lactone impurity is provided below:

| Parameter | Result |

| LoD | 0.01 µg/mL asianjpr.com |

| LoQ | 0.04 µg/mL asianjpr.com |

| Precision at LoQ (%RSD) | < 5% asianjpr.com |

Robustness : Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use. nih.govnih.gov Parameters that are typically varied include mobile phase composition (e.g., ±2% change), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5 °C). scielo.brnih.gov The method is considered robust if the results remain within acceptable limits despite these changes. nih.gov

Solution Stability : This parameter assesses the stability of the analyte in the prepared sample solution under specific storage conditions and for a certain period. scielo.brasianjpr.com For this compound, stability studies have shown that it can be stable in solution for at least 48 hours when stored under defined conditions. asianjpr.com In a study involving human plasma, rosuvastatin and its lactone metabolite were found to be stable during bench-top storage (6 hours on an ice-water slurry), after three freeze-thaw cycles, and for one month at -80°C. nih.gov The stability of rosuvastatin and its lactone is also pH-dependent; for example, at 25°C, rosuvastatin is stable at pH 7.4 but converts to the lactone at pH 4.0 and 6.0. researchgate.net

Linearity, Range, Detection Limits (LoD), and Quantitation Limits (LoQ)

Development and Traceability of this compound as a Reference Standard

This compound is recognized as an impurity and a degradation product of rosuvastatin. veeprho.comchemicalpapers.com As such, its availability as a well-characterized reference standard is essential for the accurate identification and quantification in pharmaceutical quality control. google.comsynzeal.com

Reference standards of this compound are produced by specialized chemical suppliers. veeprho.comsynthinkchemicals.comlgcstandards.comqcchemical.compharmaffiliates.com These standards are synthesized and purified to a high degree. synzeal.comsynthinkchemicals.com The identity and purity of the reference standard are confirmed through a comprehensive set of analytical techniques, which may include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) is typically provided, detailing the characterization data and confirming its suitability for use as a reference material. veeprho.com

The traceability of these reference standards to pharmacopeial standards (e.g., USP or EP) is crucial for ensuring consistency and accuracy in pharmaceutical analysis. synzeal.comweblivelink.com This traceability ensures that the results of analytical testing are reliable and comparable across different laboratories and manufacturing sites. This compound reference standards are used for various purposes, including:

Qualitative identification in chromatographic analyses (as a reference marker). google.com

Quantitative determination of the impurity in bulk drug substances and finished pharmaceutical products.

Validation of analytical methods.

Stability studies of rosuvastatin.

The availability of a high-purity, well-characterized reference standard for this compound is a critical component of the quality control strategy for rosuvastatin-containing products.

Stereoisomeric Purity Assessment of this compound and Related Lactone Forms

The stereoisomeric purity of Rosuvastatin and its related compounds, including the lactone forms, is a critical quality attribute due to the stereoselective nature of its biological activity. nih.govresearchgate.net The therapeutic form of Rosuvastatin is the (3R, 5S) diastereomer. Other stereoisomers, such as the (3S, 5R), (3R, 5R), and (3S, 5S) forms, are considered impurities. derpharmachemica.comnih.gov The assessment of these stereoisomers, particularly in lactone forms like this compound, requires sophisticated analytical techniques capable of resolving chiral compounds.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for evaluating the enantiomeric and diastereomeric purity of Rosuvastatin and its lactone impurities. nih.govijpda.org Polysaccharide-based CSPs, especially those with cellulose or amylose derivatives, have proven effective. ijpda.orgresearchgate.net For instance, columns like Chiralpak IB, which contains tris(3,5-dimethylphenylcarbamate) derivatized cellulose, are frequently selected for their ability to separate these isomers. nih.govijpda.org

Developing a suitable stereoselective method involves optimizing various chromatographic parameters to achieve adequate separation (resolution) between the desired stereoisomer and its impurities. ijpda.org Key to this process is the selection of the mobile phase. Normal-phase HPLC methods often employ mixtures of alkanes like n-heptane or n-hexane with alcohol modifiers such as 2-propanol (IPA) and an acidic additive like trifluoroacetic acid (TFA). nih.govijpda.org The ratio of these components is fine-tuned to maximize resolution. ijpda.org For example, one validated method achieved good resolution between the Rosuvastatin enantiomer and the lactone impurity using a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid. ijpda.org Another method utilized n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid for robust separation. nih.gov

Research has focused on developing stability-indicating stereoselective methods that can quantify the enantiomer in the presence of other related substances, including the lactone form. nih.gov These methods are validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. nih.govijpda.org The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomeric impurities are typically established at very low levels, often below 0.05% relative to the main compound, to ensure the purity of the drug substance. nih.govnih.gov

The following tables summarize findings from various studies on the chiral separation of Rosuvastatin and its related forms.

Table 1: Chromatographic Conditions for Stereoisomeric Purity Assessment

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.org | Chiralpak IB (250 x 4.6 mm, 5.0 μm) nih.gov | Lux Cellulose-2 researchgate.netnih.gov |

| Mobile Phase | n-heptane, 2-propanol, trifluoroacetic acid (85:15:0.1 v/v) ijpda.org | n-hexane, dichloromethane, 2-propanol, trifluoroacetic acid (82:10:8:0.2 v/v/v/v) nih.gov | Acetonitrile and 0.05% trifluoroacetic acid in aqueous solution (gradient) researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min ijpda.org | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.netnih.gov |

| Detection Wavelength | 242 nm ijpda.org | 243 nm nih.gov | Not Specified |

| Column Temperature | 25°C ijpda.org | 25°C nih.gov | 40°C researchgate.netnih.gov |

| Diluent | Not Specified | Dichloromethane and methanol (96:4 v/v) nih.gov | Not Specified |

Table 2: Research Findings on Method Performance and Resolution

| Finding | Description | Source |

|---|---|---|

| Resolution Factors | A normal-phase HPLC method successfully separated the enantiomer of Rosuvastatin and its lactone impurity from the active compound, achieving resolution factors greater than 2.0 and 4.0, respectively. | ijpda.orgneliti.com |

| Retention Times | In the optimized method, the typical retention times for the enantiomer of Rosuvastatin, Rosuvastatin itself, and the lactone impurity were approximately 12.5, 13.9, and 18.3 minutes, respectively. | ijpda.org |

| Quantitation Limits | A stability-indicating method was sensitive enough to quantify the enantiomer at levels above 0.04% and detect it above 0.015%. | nih.gov |

| Gradient Elution | A reversed-phase gradient elution method using a Lux Cellulose-2 column offered improved chemo- and enantio-selectivity and reduced analysis times compared to the isocratic method in the European Pharmacopoeia. | researchgate.netnih.gov |

| LOD/LOQ | The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomeric impurity were found to be 0.05 µg/mL and 0.15 µg/mL, respectively, in a reversed-phase method. | researchgate.netnih.gov |

| UPC² Technology | An Ultra-Performance Convergence Chromatography (UPC²) method using a Trefoil CEL1 column provided rapid and sensitive determination of enantiomeric excess with resolution greater than 2.0 between enantiomers. | |

Environmental Occurrence and Chemical Fate of Rosuvastatin Anhydro Lactone

Detection and Distribution of Rosuvastatin Anhydro Lactone in Aquatic Environments (e.g., Sewage, Surface Water)

This compound, a metabolite and degradation product of the widely prescribed cholesterol-lowering drug rosuvastatin, has been identified as a contaminant in various aquatic environments. Its presence is primarily linked to the excretion of the parent drug and its metabolites, followed by their entry into wastewater systems.

A notable study in Ontario, Canada, systematically investigated the occurrence of rosuvastatin and this compound in 11 sewage treatment plants (STPs). The research found that this compound was ubiquitously present in all tested sewage samples. In the untreated influent, the median concentration of the lactone was 158 ng L⁻¹. Following wastewater treatment, the median concentration in the effluent was reduced to 41 ng L⁻¹. astrazeneca.com Despite this reduction, the compound's persistence is significant, and its presence in STP effluent leads to its distribution in receiving surface waters, where it has been detected at low ng L⁻¹ concentrations. astrazeneca.comnih.gov

The study highlighted that the combined median removal rate for rosuvastatin and its lactone form by the STPs was only 22%, indicating that conventional wastewater treatment processes are not highly effective at eliminating these compounds. astrazeneca.com This inefficiency contributes to their continuous release into the aquatic environment.

Table 1: Median Concentrations of this compound in Canadian Sewage Treatment Plants

| Sample Type | Median Concentration (ng L⁻¹) |

|---|---|

| Sewage Influent | 158 |

| Sewage Effluent | 41 |

Data sourced from a study of 11 sewage treatment plants in Ontario, Canada. astrazeneca.com

Environmental Transformation and Persistence Mechanisms of this compound

The environmental persistence of this compound is closely tied to its equilibrium with the parent rosuvastatin acid. Studies have shown that the total concentration of rosuvastatin and its lactone form remains relatively stable in sewage over extended periods, with no significant change observed after 62 days of storage. astrazeneca.com This suggests a considerable degree of persistence for the combined substances in aquatic matrices. astrazeneca.comresearchgate.net

Furthermore, studies on the environmental fate of rosuvastatin have shown that while it is hydrolytically stable, it undergoes rapid degradation in aquatic sediment systems. astrazeneca.comnih.gov This suggests that partitioning to sediment and subsequent degradation is another significant removal pathway from the water column for both the parent compound and, by extension, its anhydro lactone form.

Chemical Interconversion Dynamics with Parent Rosuvastatin in Environmental Matrices

A critical aspect of the environmental chemistry of this compound is its dynamic interconversion with the parent rosuvastatin acid. The two compounds exist in a pH-dependent and solvent-dependent equilibrium. astrazeneca.comchemicalpapers.com this compound is formed from rosuvastatin via an intramolecular esterification reaction. researchgate.net Conversely, the lactone can be hydrolyzed back to the open-acid form of rosuvastatin.

Research has demonstrated that the direction of this equilibrium is highly influenced by the chemical environment. In aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction. chemicalpapers.comresearchgate.net However, in acidic aqueous environments, such as those that might be found in certain environmental compartments or during analytical extraction processes, the reverse reaction is favored, leading to the hydrolysis of the lactone back to the parent acid. chemicalpapers.comnih.govresearchgate.net In some organic protic solvents like methanol, both forms have been observed to be stable with no significant interconversion. chemicalpapers.comresearchgate.net

Due to this continuous interconversion, it is often recommended that the total concentration of rosuvastatin and this compound be reported in environmental monitoring studies to accurately reflect the total environmental load of rosuvastatin-related compounds. astrazeneca.com The rate constant for the hydrolysis of the lactone back to the acid has been found to be significantly greater than that of the forward lactonization reaction, indicating that under certain conditions, the equilibrium may favor the parent acid form. chemicalpapers.com

In Vitro Chemical Metabolism Studies of this compound, including Cytochrome P450 Inhibition Profiles

In vitro studies have been conducted to characterize the metabolic properties of this compound, particularly its interaction with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of many drugs and xenobiotics.

Research has shown that this compound is an inhibitor of specific CYP isoforms. It has been identified as an inhibitor of CYP2C9.1 and CYP2C9.3, with IC₅₀ values of 8.52 µM and 4.1 µM, respectively. nih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Furthermore, comparative metabolic studies between the acid and lactone forms of several statins, including rosuvastatin, have revealed significant differences. The metabolic clearance of this compound was found to be 64-fold higher than that of its corresponding acid form. nih.gov While the metabolism of rosuvastatin acid primarily involves CYP2C9, the metabolism of the lactone form is mainly mediated by CYP3A4. researchgate.netnih.gov This highlights a distinct metabolic pathway for the lactone and underscores the importance of considering both forms when evaluating potential drug-drug interactions. nih.gov

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

| Cytochrome P450 Isoform | IC₅₀ (µM) |

|---|---|

| CYP2C9.1 | 8.52 |

| CYP2C9.3 | 4.1 |

IC₅₀ is the half maximal inhibitory concentration. nih.gov

Computational Chemistry and Molecular Modeling of Rosuvastatin Anhydro Lactone

Quantum Chemical Calculations for Predicting Reactivity and Stability Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules, which in turn dictates their reactivity and stability. researchgate.netresearchgate.net While specific DFT studies on Rosuvastatin Anhydro Lactone are not extensively published, the methodologies applied to its parent compound, Rosuvastatin, and the more common Rosuvastatin Lactone provide a framework for its analysis. sci-hub.senih.gov

Theoretical investigations into the interconversion of statins between their hydroxy acid and lactone forms show that the lactone form is generally higher in energy. nih.gov For instance, in related statins, the lactone form can be 6-19 kcal/mol less stable than the active acid form. nih.gov The formation of this compound involves the elimination of a water molecule from the Rosuvastatin Lactone, creating a double bond within the pyran ring. This structural change significantly alters the electronic distribution. Quantum calculations can predict how this increased unsaturation impacts the molecule's electrophilic and nucleophilic sites, affecting its susceptibility to further reactions.

Computational parameters derived from such calculations help in building a stability profile. For the related Rosuvastatin Lactone, several computational properties have been determined, which offer a baseline for comparison with the anhydro variant.

| Property | Rosuvastatin Lactone | This compound |

|---|---|---|

| Molecular Formula | C₂₂H₂₆FN₃O₅S | C₂₂H₂₄FN₃O₄S synthinkchemicals.comscbt.com |

| Molecular Weight | 463.52 g/mol medchemexpress.com | 445.51 g/mol synthinkchemicals.comscbt.com |

| Topological Polar Surface Area (TPSA) | 109.69 Ų chemscene.com | Not Reported |

| logP | 2.8816 chemscene.com | Not Reported |

| Hydrogen Bond Donors | 1 chemscene.com | 0 |

| Hydrogen Bond Acceptors | 7 chemscene.com | 6 |

| Rotatable Bonds | 6 chemscene.com | 5 |

Conformational Analysis and Investigation of Stereochemical Impact on Molecular Properties

Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its properties and interactions. The stereochemistry of Rosuvastatin's side chain is critical for its activity, and this importance extends to its derivatives. This compound is specifically designated as the (5S)-Lactone, indicating a defined stereochemistry at the carbon atom where the side chain attaches to the lactone ring. synthinkchemicals.compharmaffiliates.com

The primary structural difference between Rosuvastatin Lactone and this compound is the presence of a C=C double bond in the anhydro form's pyran ring. This feature has a profound impact on the ring's conformation.

Rosuvastatin Lactone : The saturated tetrahydropyran ring is flexible and can adopt various chair and boat conformations.

This compound : The introduction of the double bond creates a 3,6-dihydro-2H-pyran-2-one ring system, which is significantly more planar and rigid. pharmaffiliates.com

This increased rigidity in the anhydro lactone restricts the number of accessible conformations, which can alter its molecular properties, such as its ability to fit into binding pockets of enzymes or receptors. Computational methods like potential energy surface (PES) scanning can be used to identify low-energy conformers and understand the energetic barriers between them. For related statins, such analyses have shown relatively small energetic differences (<5 kcal/mol) between key conformers of the parent molecule. nih.gov Similar studies on the anhydro lactone would elucidate how its conformational landscape is constrained by the unsaturated ring system.

| Compound | Side Chain Diol | Lactone Ring | Key Stereocenter | Conformational Flexibility |

|---|---|---|---|---|

| Rosuvastatin | Present (3R, 5S) | Absent (Open chain) | (3R, 5S) | High |

| Rosuvastatin Lactone | Absent (part of ring) | Saturated (tetrahydropyran) | (4R, 6S) on lactone ring | Moderate |

| This compound | Absent (part of ring) | Unsaturated (dihydropyran) pharmaffiliates.com | (S) configuration synthinkchemicals.com | Low (more rigid) |

Molecular Dynamics Simulations for Understanding Chemical Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. While specific MD studies focusing on this compound are not available, the application of MD to the parent drug demonstrates the potential of this technique. nih.gov MD simulations have been used to study the binding of Rosuvastatin to proteins like Human Serum Albumin (HSA) and its target enzyme, HMG-CoA reductase. researchgate.netnih.gov These studies reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-protein complex. nih.gov

For this compound, MD simulations could be employed to:

Compare Binding Affinities : By simulating the anhydro lactone within the binding site of HMG-CoA reductase, its binding stability could be compared to that of the active acid form of Rosuvastatin. The altered shape, rigidity, and electronic properties of the anhydro lactone would likely lead to different binding modes and affinities.

Analyze Solvent Interactions : MD simulations can model the behavior of the molecule in an aqueous environment, providing insights into its solvation and the influence of water on its conformation.

Understand Membrane Permeation : The change in polarity and shape of the anhydro lactone compared to the parent drug could affect its ability to cross biological membranes, a process that can be modeled using advanced MD techniques.

These simulations would be critical in building a molecular-level picture of how the structural changes in the anhydro lactone translate to altered chemical and biological interactions.

Predictive Modeling of Formation and Degradation Pathways for this compound

This compound is recognized as a degradation product or impurity of Rosuvastatin. synthinkchemicals.comresearchgate.net Predictive modeling, combining experimental data with computational analysis, is essential for understanding the conditions and mechanisms that lead to its formation.

The primary pathway to lactone formation from Rosuvastatin is an acid-catalyzed intramolecular esterification. sci-hub.seresearchgate.net The equilibrium between the open-chain acid form and the lactone form is pH-dependent. sci-hub.senih.gov Under acidic conditions, the lactone is formed, while under basic or physiological conditions, the equilibrium favors the active hydroxy acid form. researchgate.netnih.gov

The formation of the anhydro lactone represents a further degradation step, likely involving dehydration of the lactone. Kinetic studies on the degradation of Rosuvastatin to its lactone form show that the process follows first-order kinetics. researchgate.netchemicalpapers.com The solvent environment plays a critical role; aprotic solvents favor the conversion of the acid to the lactone, while acidic aqueous solutions can drive the reverse hydrolysis reaction. researchgate.netchemicalpapers.com The formation of this compound would likely be favored under harsh conditions that promote elimination reactions, such as high heat or strong acid catalysis. tsijournals.com

| Condition | Primary Degradation Process | Resulting Products | Relevance to Anhydro Lactone |

|---|---|---|---|

| Acidic pH | Intramolecular Esterification (Lactonization) sci-hub.seresearchgate.net | Rosuvastatin Lactone, Anti-isomer researchgate.netresearchgate.net | Precursor formation; further dehydration under strong acid/heat may yield anhydro lactone. |

| Photolytic (Light Exposure) | Cyclization via researchgate.netsci-hub.se sigmatropic hydrogen shift sci-hub.senih.gov | Diastereomeric photoproducts sci-hub.se | Represents a different degradation pathway, but highlights the molecule's reactivity. |

| Oxidative Stress | Oxidation | 5-keto acid impurity researchgate.netresearchgate.net | Unlikely to directly form anhydro lactone. |

| Thermal Stress | Dehydration, Degradation | Various degradation impurities, including meglumine adduct in formulations. tsijournals.com | A plausible condition for the dehydration of the lactone to form the anhydro lactone. |

| Gamma Radiation | Radical substitution and intramolecular cyclization nih.gov | Hydroxylated derivatives, cyclized products nih.gov | Radical mechanisms could potentially lead to the formation of the unsaturated anhydro system. |

Computational modeling can be used to map the potential energy surface for the conversion of Rosuvastatin Lactone to the anhydro lactone. By calculating the activation energy barriers for proposed pathways (e.g., E1 or E2 elimination), the likelihood of formation under different conditions can be predicted, providing a theoretical foundation for the observed degradation profile.

Q & A

Q. What analytical methods are recommended for quantifying rosuvastatin anhydro lactone in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods are employed to isolate the lactone from plasma, followed by quantification using optimized ionization parameters (e.g., electrospray ionization in positive mode) . Stability-indicating HPLC methods with photodiode array detection are also validated for simultaneous determination in pharmaceutical formulations, ensuring resolution from impurities like dehydro derivatives and 5-keto rosuvastatin .

Q. How can researchers minimize lactone impurity formation in rosuvastatin formulations during stability studies?

Multi-particulate compositions with stabilizers (e.g., alkalizing agents or buffering systems) and controlled excipient ratios reduce lactone formation under accelerated storage conditions (40°C/75% RH). Critical parameters include particle size (0.4–0.8 mm) and uniform mixing with disintegrants to limit hydrolytic degradation . Comparative dissolution studies in 0.01N HCl and acetate buffer confirm formulation robustness, while impurity profiling via HPLC tracks lactone levels over time .

Q. What experimental protocols are used to assess the vasorelaxant effects of rosuvastatin lactone?

Rat aortic ring assays precontracted with phenylephrine (Phen) are standard. Endothelium-denuded rings are treated with incremental lactone concentrations (10⁻⁹–10⁻⁵ M), and relaxation is measured using force transducers. Blockers like L-NAME (nitric oxide synthase inhibitor) and tetraethylammonium (TEA, K⁺ channel blocker) are applied to dissect mechanisms. Immunoblotting for inducible nitric oxide synthase (iNOS) and cycloheximide pretreatment evaluate protein synthesis dependency .

Advanced Research Questions

Q. How do discrepancies in reported pharmacokinetic (PK) parameters for rosuvastatin lactone arise, and how can they be resolved?

Discrepancies in half-life (e.g., 16.3 hours vs. 19–20.8 hours) stem from methodological differences in calculating absorbed vs. bioavailable dosage. Studies using the formula (where = bioavailability) may overestimate clearance (CL) if bioavailability assumptions are incorrect. Harmonizing protocols—such as standardizing body weight (70 kg vs. 60 kg in Asian trials) and validating AUC measurements via summed lactone/acid areas—improves cross-study comparability .

Q. What mechanisms explain the endothelium-independent vasorelaxation induced by rosuvastatin lactone?

The lactone activates K⁺ channels, as shown by TEA-induced inhibition of relaxation (reducing Emax from 93.6% to 63.5%). Concurrently, iNOS upregulation (detected via immunoblotting) drives nitric oxide (NO) production in denuded aortic rings. Cycloheximide pretreatment abolishes this effect, confirming reliance on de novo protein synthesis. Notably, prostaglandin pathways and HMG-CoA reductase inhibition are not involved .

Q. How do CYP metabolic pathways influence the pharmacological activity of rosuvastatin lactone?

Unlike rosuvastatin acid, the lactone is not metabolized by CYP2C9 or CYP3A4 but weakly inhibits CYP2C8/9 and CYP3A4. This has implications for drug-drug interaction studies, as lactone accumulation (e.g., in hepatic impairment) may potentiate CYP-mediated interactions with co-administered drugs. In vitro hepatocyte models and tandem mass spectrometry are used to profile metabolites like N-desmethylrosuvastatin .

Q. What enzymatic strategies are employed in synthesizing rosuvastatin lactone derivatives?

2-Deoxy-d-ribose-5-phosphate aldolase (DERA) catalyzes aldol additions to generate statin side-chain precursors. For example, 3-azidopropionaldehyde reacts with acetaldehyde to form intermediates like deoxy-azidoethyl pyranose, which is oxidized to lactone derivatives. Chemoenzymatic routes improve stereochemical control compared to traditional synthetic methods .

Q. How can researchers reconcile conflicting data on statin-induced vitamin D level modulation involving rosuvastatin lactone?

Clinical trials report paradoxical 25-(OH)-D₃ increases (e.g., from 11.8 to 35.2 ng/ml) unrelated to CYP3A4 metabolism. Methodological critiques highlight unblinded designs and lack of UV-B exposure controls. Dose-response studies using LC-MS/MS to quantify lactone and calcitriol levels, paired with CYP2C9 genotyping, are recommended to clarify confounding factors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.